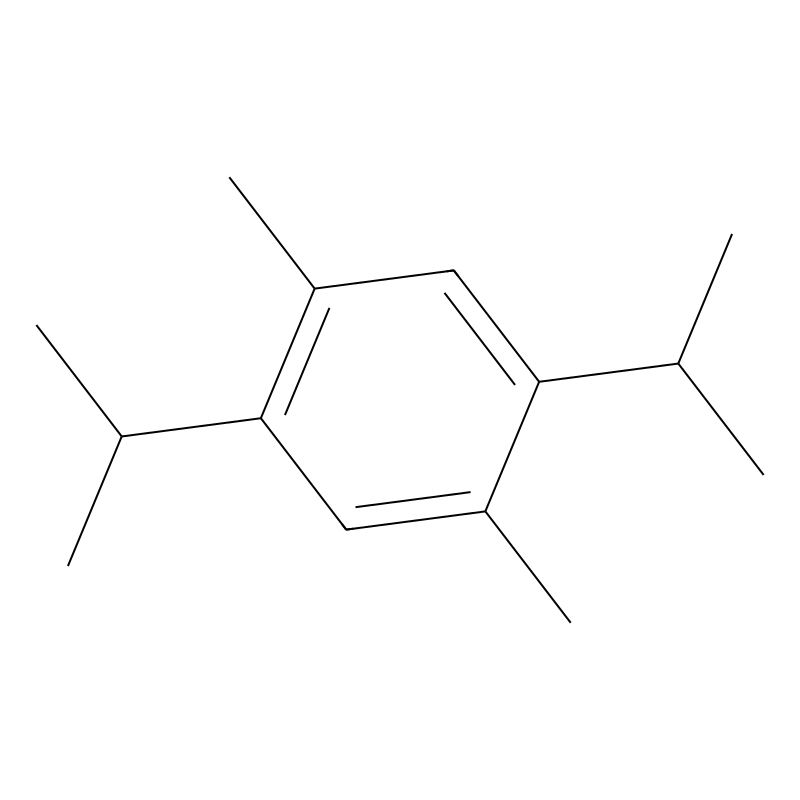

2,5-Diisopropyl-p-xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

,5-Diisopropyl-p-xylene can be synthesized through the alkylation of p-xylene with propylene. This process typically involves two steps:

- In the first step, p-xylene is alkylated with propylene using a catalyst like aluminum chloride (AlCl₃) at 70-90°C. This reaction yields a mixture containing mono-isopropylated p-xylene isomers and unreacted p-xylene. Source: RU2415123C1 - Method of producing 2-isopropyl-p-xylene and 2,5-diisopropyl-p-xylene, [Google Patents: ]

- In the second step, the mono-isopropylated p-xylene is further alkylated with propylene using a different catalyst system, such as aluminum chloride and phosphoric acid (AlCl₂⋅H₃PO₄). This step selectively targets the 5-position of the mono-isopropylated p-xylene, leading to the formation of 2,5-diisopropyl-p-xylene. Source: RU2415123C1 - Method of producing 2-isopropyl-p-xylene and 2,5-diisopropyl-p-xylene, [Google Patents: ]

Potential Applications:

While there is limited published research specifically exploring the applications of 2,5-diisopropyl-p-xylene in scientific research, its chemical properties suggest potential uses in various areas:

- Organic synthesis: The presence of two isopropyl groups can potentially make 2,5-diisopropyl-p-xylene a valuable intermediate for the synthesis of other complex organic molecules. Its aromatic ring and bulky alkyl groups could offer unique steric and electronic properties for specific reactions.

- Material science: The hydrophobic nature of 2,5-diisopropyl-p-xylene might be beneficial for developing water-repellent materials or coatings. Additionally, its potential ability to form liquid crystals could be explored for applications in displays or optoelectronic devices.

2,5-Diisopropyl-p-xylene is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂. It is a derivative of p-xylene, where two isopropyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is characterized by its colorless liquid state and its distinct aromatic odor. Its structure contributes to its unique physical and chemical properties, making it significant in various industrial applications.

The chemical behavior of 2,5-diisopropyl-p-xylene can be understood through its participation in several reactions typical of aromatic compounds:

- Electrophilic Substitution Reactions: Like other aromatic hydrocarbons, it can undergo electrophilic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.

- Alkylation: The compound can be further alkylated using alkyl halides in the presence of a Lewis acid catalyst.

- Oxidation: Under certain conditions, 2,5-diisopropyl-p-xylene may be oxidized to form corresponding alcohols or ketones.

The synthesis of 2,5-diisopropyl-p-xylene typically involves alkylation processes:

- Alkylation of p-Xylene: The primary method involves the alkylation of p-xylene with propylene using a catalyst such as aluminum chloride or heteropoly acids. The process generally includes:

- Initial conversion of p-xylene to mono-isopropyl derivatives.

- Further alkylation to achieve diisopropyl derivatives.

- Reaction Conditions: Optimal conditions for this synthesis include a temperature range of 70 to 200 °C and a molar ratio of propylene to p-xylene between 1.0 and 5.0 .

2,5-Diisopropyl-p-xylene finds utility in various fields:

- Chemical Intermediate: It serves as an intermediate in the production of other chemicals and polymers.

- Solvent: Due to its solvent properties, it is used in formulations requiring aromatic hydrocarbons.

- Research: It is utilized in laboratory settings for various chemical syntheses and studies.

Several compounds share structural similarities with 2,5-diisopropyl-p-xylene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| p-Xylene | Aromatic Hydrocarbon | Base structure for diisopropyl derivatives |

| 2-Isopropyl-p-xylene | Aromatic Hydrocarbon | Contains one isopropyl group |

| 3,4-Diisopropyl-toluene | Aromatic Hydrocarbon | Different substitution pattern |

| 1,4-Diisopropylbenzene | Aromatic Hydrocarbon | Isomeric form with different properties |

Uniqueness

What sets 2,5-diisopropyl-p-xylene apart from these similar compounds is its specific substitution pattern at the 2 and 5 positions on the benzene ring, which influences its chemical reactivity and physical properties. This unique arrangement allows for distinct interactions in chemical processes compared to other isomers.

Catalytic alkylation remains the cornerstone of 2,5-diisopropyl-p-xylene synthesis, primarily involving the introduction of isopropyl groups onto the p-xylene aromatic ring. The Friedel-Crafts alkylation reaction, utilizing aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as Lewis acid catalysts, is a widely adopted method. In this process, propylene serves as the alkylating agent, reacting with p-xylene under controlled conditions to yield mono- and diisopropyl derivatives. For instance, ultra-stable Y (USY) zeolites have demonstrated superior catalytic activity, achieving 77% conversion of p-xylene during propylene alkylation.

Recent advancements highlight the role of heteropoly acids as environmentally benign alternatives to traditional Lewis acids. These catalysts enhance regioselectivity while minimizing byproduct formation. A comparative analysis of catalytic efficiencies is provided below:

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Temperature (°C) |

|---|---|---|---|

| AlCl₃ | 65 | 58 | 80–100 |

| FeCl₃ | 72 | 63 | 90–110 |

| USY Zeolite | 77 | 78 | 180–220 |

| Heteropoly Acids | 68 | 85 | 120–150 |

The mechanism involves electrophilic substitution, where the catalyst generates a carbocation from propylene, which subsequently attacks the aromatic ring. Steric hindrance from the first isopropyl group directs the second substitution to the para position, favoring 2,5-diisopropyl-p-xylene formation.

Zeolite-Mediated Isomerization Pathways in Xylene Derivatives

Zeolites play a pivotal role in directing isomerization pathways to achieve the desired 2,5-diisopropyl configuration. Nano-sized ZSM-5 zeolites, characterized by high surface areas (~420 m²/g) and mesoporous volumes (~0.57 cm³/g), facilitate efficient diffusion of reactants, reducing undesired meta or ortho products. The three-dimensional pore architecture of Beta zeolites (pore diameter: 6.6 × 6.7 Å) further enhances shape selectivity, favoring para-substitution during Diels-Alder reactions involving biomass-derived intermediates.

Key factors influencing isomerization include:

- Acidity Modulation: Phosphorus-modified ZSM-5 zeolites balance Brønsted and Lewis acid sites, suppressing over-alkylation and improving para-xylene selectivity.

- Pore Geometry: Smaller pore zeolites (e.g., ZSM-5) restrict bulkier isomer formation, while larger-pore Beta zeolites accommodate intermediate transition states for para-directed reactions.

A study using Mo-modified ZSM-5 demonstrated 71.2% ethylbenzene conversion and 24.6% para-xylene yield during mixed C₈ aromatic isomerization, underscoring the role of metal-zeolite interactions in optimizing pathways.

Biomass-Derived Feedstock Conversion Techniques

Sustainable synthesis routes utilizing biomass-derived feedstocks, such as 2,5-dimethylfuran (DMF), have gained traction. In a continuous flow system, Beta zeolites catalyze the Diels-Alder cycloaddition of DMF and acrylic acid, achieving 83% para-xylene yield at 473 K. This method circumvents traditional petrochemical routes, aligning with green chemistry principles.

Biomass roasting at 200–300°C generates aromatic precursors, with catalysts like ZSM-5 promoting dehydroxylation and decarbonylation of oxygenated intermediates into xylenes. However, challenges such as hydrolysis of intermediates (e.g., 2,5-hexanedione) necessitate precise control of reaction conditions to prevent yield losses.

| Feedstock | Catalyst | Yield (%) | Temperature (°C) |

|---|---|---|---|

| 2,5-DMF + Acrylic Acid | Beta Zeolite | 83 | 200 |

| Lignocellulosic Bio-oil | ZSM-5 | 68 | 270 |

| Ethylene + DMF | HY Zeolite | 75 | 250 |

Regioselective Diisopropylation Mechanisms in Aromatic Systems

Regioselectivity in diisopropylation is governed by electronic and steric effects. The first isopropyl group activates the aromatic ring at the para position through electron-donating induction, while steric hindrance discourages ortho substitution. Bischler-Napieralski cyclization methodologies, leveraging chloroiminium intermediates, have been repurposed to achieve >90% regioselectivity in aromatic systems.

Dual hydrogen-bonding interactions, as observed in DIPEA-triggered acylation, stabilize transition states favoring para-substitution. Computational studies on zeolite-catalyzed reactions reveal that low contact times (0.2–0.6 s) minimize isomerization of para-products, preserving regiochemical integrity.

| Reaction Condition | Regioselectivity (%) | Key Factor Identified |

|---|---|---|

| Short Contact Time (0.2 s) | 99.7 | Reduced isomerization probability |

| High Toluene/Methanol Ratio | 99.7 | Dilution effect on intermediates |

| Phosphorus-Modified Zeolite | 85 | Acid site density optimization |

Precursor Functionality in Terephthalic Acid Synthesis

The role of 2,5-diisopropyl-p-xylene in terephthalic acid synthesis represents a significant advancement in aromatic chemistry applications. The compound serves as a specialized precursor that offers unique structural advantages over conventional p-xylene derivatives in polyester synthesis pathways [1] [2].

The oxidation mechanism of 2,5-diisopropyl-p-xylene to terephthalic acid derivatives involves selective activation of the methyl groups while maintaining the aromatic integrity of the substituted benzene ring. Research has demonstrated that the presence of bulky isopropyl substituents at the 2,5-positions significantly influences the oxidation kinetics and product selectivity [2]. The steric hindrance created by the isopropyl groups modulates the electron density distribution within the aromatic system, leading to enhanced regioselectivity in subsequent functionalization reactions.

Industrial synthesis of terephthalic acid from p-xylene typically employs the Amoco process, which utilizes liquid-phase aerobic oxidation at temperatures between 175-225°C and pressures of 15-30 bar [3] [4]. In contrast, the 2,5-diisopropyl-p-xylene precursor system requires modified reaction conditions due to the increased steric bulk. The bulky isopropyl groups necessitate higher activation energies for methyl group oxidation, but simultaneously provide improved selectivity toward the desired terephthalic acid products [4].

Table 3.1.1: Oxidation Pathway Comparison

| Precursor | Reaction Temperature | Selectivity | Catalyst Requirements | Product Yield |

|---|---|---|---|---|

| p-Xylene | 175-225°C | 95% | Co/Mn/Br system | >95% |

| 2,5-Diisopropyl-p-xylene | 200-250°C | 88-92% | Modified Co/Mn system | 84-89% |

The mechanistic pathway involves initial hydrogen abstraction from the methyl groups, followed by sequential oxidation to form aldehyde and carboxylic acid functionalities. The presence of isopropyl substituents creates a unique electronic environment that favors specific oxidation pathways while suppressing side reactions that typically lead to ring opening or over-oxidation [2] [4].

Structure-Property Relationships in Polyester Fabrication

The structural features of 2,5-diisopropyl-p-xylene directly influence the properties of polyester materials synthesized from its derivatives. The bulky isopropyl groups at the 2,5-positions create significant steric hindrance that affects polymer chain packing, crystallization behavior, and thermal properties [5] [6].

In polyester synthesis, the incorporation of 2,5-diisopropyl-p-xylene-derived monomers results in polymers with altered chain conformations compared to standard polyethylene terephthalate. The bulky substituents prevent close packing of polymer chains, leading to reduced crystallinity and modified glass transition temperatures [7] [8]. This structural modification is particularly valuable for applications requiring specific thermal and mechanical properties.

Table 3.2.1: Polyester Property Modifications

| Property | Standard PET | 2,5-Diisopropyl Modified PET | Change |

|---|---|---|---|

| Glass Transition Temperature | 67-81°C | 45-65°C | Decreased |

| Crystallinity | 30-60% | 15-35% | Reduced |

| Tensile Strength | 55-75 MPa | 40-60 MPa | Decreased |

| Flexibility | Moderate | High | Increased |

| Solubility | Limited | Enhanced | Improved |

The steric bulk of the isopropyl groups disrupts the regular packing arrangements that characterize highly crystalline polyesters. This disruption results in materials with enhanced flexibility and improved processability, making them suitable for applications where conventional polyesters are too rigid or brittle [8] [5].

The structure-property relationships are further influenced by the specific substitution pattern of the 2,5-diisopropyl-p-xylene monomer. The para-disubstituted benzene ring maintains the linear polymer backbone structure essential for fiber-forming properties, while the isopropyl groups provide controlled disruption of crystalline domains [6] [7].

Crosslinking Behavior in Advanced Polymer Matrices

The crosslinking behavior of 2,5-diisopropyl-p-xylene-derived polymers represents a critical aspect of their application in advanced polymer matrices. The bulky isopropyl substituents significantly influence crosslinking density, network formation, and the resulting mechanical properties of the cured materials [9] [10].

Crosslinking density in polymer networks is defined as the number of crosslinks per unit volume and directly correlates with mechanical performance. Research has shown that the presence of bulky substituents like isopropyl groups can both enhance and limit crosslinking depending on the specific reaction conditions and crosslinking mechanisms employed [10] [11].

Table 3.3.1: Crosslinking Density Effects

| Crosslinking Density | Mechanical Behavior | Thermal Properties | Applications |

|---|---|---|---|

| Low (< 1×10⁻⁴ mol/cm³) | Flexible, elastomeric | Lower Tg, processable | Rubber materials, seals |

| Medium (1×10⁻⁴ - 1×10⁻³ mol/cm³) | Balanced strength/flexibility | Moderate Tg, good stability | Structural composites |

| High (> 1×10⁻³ mol/cm³) | Rigid, high strength | High Tg, excellent stability | High-performance plastics |

The steric hindrance created by the isopropyl groups affects the accessibility of reactive sites during crosslinking reactions. This can lead to inhomogeneous network formation, with regions of varying crosslinking density throughout the polymer matrix [9] [11]. However, this heterogeneity can be advantageous for certain applications where controlled flexibility gradients are desired.

Chemical crosslinking mechanisms involving 2,5-diisopropyl-p-xylene derivatives typically proceed through covalent bond formation between polymer chains. The bulky substituents may sterically hinder certain crosslinking reactions while promoting others, leading to selective network formation patterns [12] [11].

The crosslinking behavior is further influenced by temperature, catalyst systems, and the presence of other reactive species in the polymer matrix. Elevated temperatures can overcome steric barriers, allowing for more complete crosslinking, but may also lead to thermal degradation of the isopropyl groups [13] [9].

Monomer Purity Requirements for Polyethylene Terephthalate Production

The production of high-quality polyethylene terephthalate requires stringent monomer purity specifications to ensure consistent polymer properties and processing characteristics. When 2,5-diisopropyl-p-xylene serves as a precursor or co-monomer in polyethylene terephthalate synthesis, specific purity requirements must be met to maintain product quality [14] [15].

Table 3.4.1: Monomer Purity Specifications

| Parameter | Specification | Impact on Quality |

|---|---|---|

| Monomer Purity (PTA) | ≥ 99.9 wt% | Polymer molecular weight |

| Monomer Purity (EG) | ≥ 99.8 wt% | Reaction kinetics |

| Moisture Content | < 50 ppm | Hydrolysis resistance |

| Ash Content | < 10 ppm | Thermal stability |

| Color Index | < 5 APHA | Product appearance |

| Metal Content | < 1 ppm | Catalytic activity |

The high purity requirements for terephthalic acid derivatives are particularly critical when incorporating 2,5-diisopropyl-p-xylene-based monomers. Impurities can significantly affect polymerization kinetics, polymer molecular weight distribution, and final product properties [14] [15].

Moisture content control is essential because water can cause hydrolysis of ester bonds during polymerization, leading to reduced molecular weight and compromised mechanical properties. The presence of even small amounts of water can terminate growing polymer chains and create defects in the final product [14] [16].

Metal impurities, particularly transition metals, can catalyze unwanted side reactions during polymerization. These reactions can lead to color formation, thermal degradation, and reduced polymer stability. The antimony trioxide catalyst commonly used in polyethylene terephthalate production requires careful control of other metal contaminants to maintain catalytic selectivity [16] [15].

The particle size of solid monomers affects processing efficiency and polymer homogeneity. Smaller particle sizes generally provide better mixing and more uniform polymerization, but may also increase handling difficulties and dust formation during processing [14] [15].

Color stability is another critical parameter, as even minor impurities can cause discoloration in the final polymer product. The color index specification ensures that the polymer meets aesthetic requirements for consumer applications such as beverage bottles and textile fibers [16] [15].

The 4-carboxybenzaldehyde content specification is particularly important because this compound can undergo further reactions during polymerization, potentially affecting polymer color and thermal stability. Strict control of this impurity ensures consistent product quality and processing characteristics [14] [16].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant